N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a biphenyl sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: Involves α-bromocarbonyl compounds and 2-aminopyridine derivatives in neutral or weak basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and environmental benefits. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction .
Chemical Reactions Analysis
Types of Reactions
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the biphenyl sulfonamide group.
N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Similar structure but with different substituents.
Uniqueness
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine and biphenyl sulfonamide moieties, which confer distinct chemical and biological properties .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-11-12-24-15-19(23-21(24)13-16)14-22-27(25,26)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-13,15,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNARFXUYEQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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